molecular formula C14H12N4O2S B2626505 6-(cyclopropylmethyl)-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251619-04-1

6-(cyclopropylmethyl)-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B2626505
CAS No.: 1251619-04-1
M. Wt: 300.34
InChI Key: DZWAISZQTZFLAB-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethyl)-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound featuring a unique fusion of thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopropylmethyl)-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts and solvents are optimized to minimize waste and reduce production costs. The use of automated reactors can also improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.

Medicine

In medicinal chemistry, 6-(cyclopropylmethyl)-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is being investigated for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific cellular pathways could lead to new therapeutic options.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active sites of these targets, blocking their normal function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The molecular pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylmethyl)-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
  • This compound analogs

Uniqueness

Compared to its analogs, this compound exhibits unique binding properties and stability. Its cyclopropylmethyl group enhances its ability to penetrate biological membranes, increasing its efficacy as a drug candidate. Additionally, its structural rigidity contributes to its stability, making it a valuable compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

6-(cyclopropylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-13-12-11(16-14(20)18(13)7-8-4-5-8)10(17-21-12)9-3-1-2-6-15-9/h1-3,6,8H,4-5,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWAISZQTZFLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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